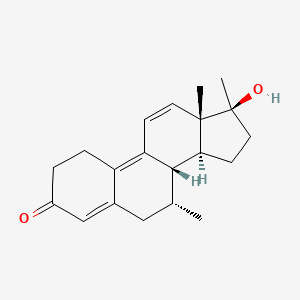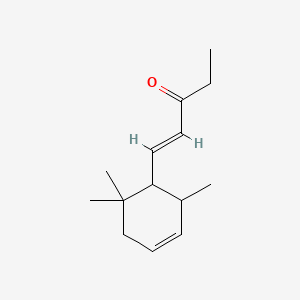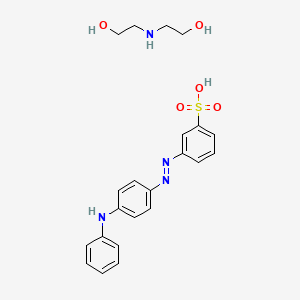
Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, diethanolamine salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, diethanolamine salt is a complex organic compound known for its vibrant color and diverse applications. It is often used in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, diethanolamine salt typically involves the diazotization of p-anilinophenylamine followed by coupling with benzenesulfonic acid. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond. Diethanolamine is then introduced to form the final salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions
Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, diethanolamine salt undergoes various chemical reactions including:
Oxidation: This reaction can lead to the formation of sulfonic acid derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学研究应用
Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, diethanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a dye and pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic uses due to its interaction with biological molecules.
Industry: Utilized in the production of dyes, pigments, and as a reagent in various chemical processes.
作用机制
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo bond can undergo cleavage under certain conditions, leading to the formation of reactive intermediates that can interact with biological molecules. This interaction can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications.
相似化合物的比较
Similar Compounds
- Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, sodium salt
- Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, potassium salt
- Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, ammonium salt
Uniqueness
Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, diethanolamine salt is unique due to its specific interaction with diethanolamine, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous.
属性
CAS 编号 |
79792-98-6 |
|---|---|
分子式 |
C22H26N4O5S |
分子量 |
458.5 g/mol |
IUPAC 名称 |
3-[(4-anilinophenyl)diazenyl]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C18H15N3O3S.C4H11NO2/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;6-3-1-5-2-4-7/h1-13,19H,(H,22,23,24);5-7H,1-4H2 |
InChI 键 |
JSUAMGRRXNUVLQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)O.C(CO)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


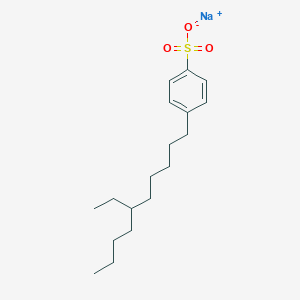
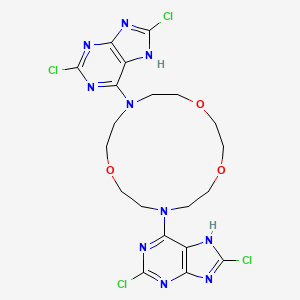
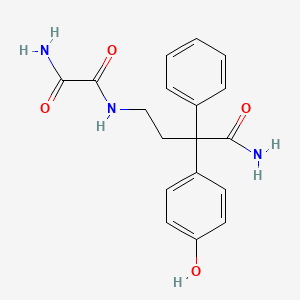
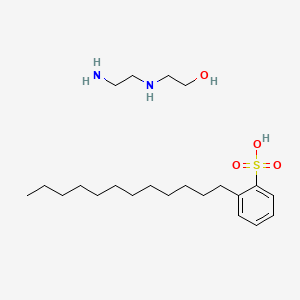
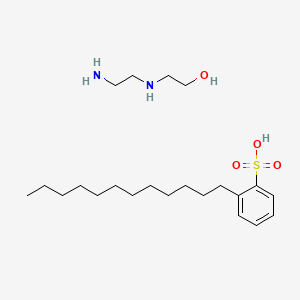
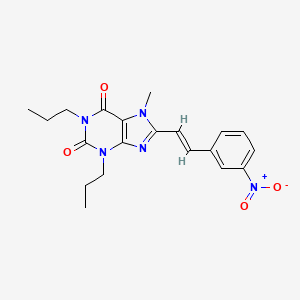
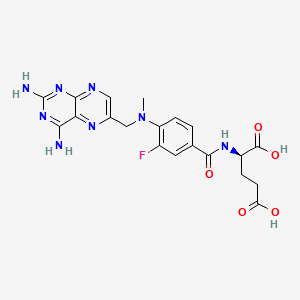

![[5-[hydroxy-(17-methyl-2,10,15,15-tetraoxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-trien-7-yl)methyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12781521.png)
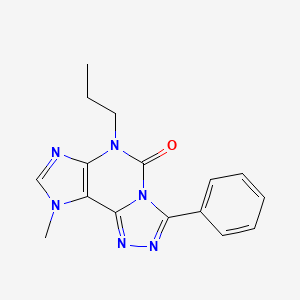
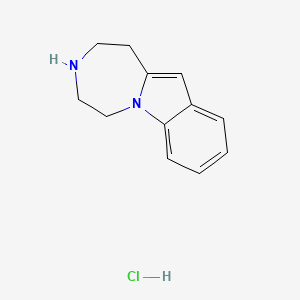
![1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one](/img/structure/B12781542.png)
